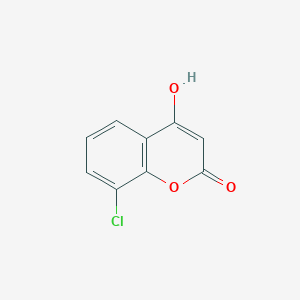

8-Chloro-4-hydroxycoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO3 |

|---|---|

Molecular Weight |

196.58 g/mol |

IUPAC Name |

8-chloro-4-hydroxychromen-2-one |

InChI |

InChI=1S/C9H5ClO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |

InChI Key |

MLMBVJUHEPSLPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=O)C=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 8 Chloro 4 Hydroxycoumarin and Its Analogues

Established General Synthetic Routes to 4-Hydroxycoumarins

Several classical and modern synthetic methodologies have been developed for the construction of the 4-hydroxycoumarin (B602359) scaffold. These methods often involve the condensation of phenols with various carbonyl-containing compounds.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of coumarin (B35378) derivatives. tandfonline.comwikipedia.org This reaction typically involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the context of 4-hydroxycoumarin synthesis, this can involve the reaction of a phenol (B47542) with a malonic acid derivative. wikipedia.org The reaction is often catalyzed by a weak base. wikipedia.org

While many traditional methods for Knoevenagel condensation have relied on harsh conditions, such as toxic catalysts and high temperatures, recent research has focused on developing milder and more environmentally friendly protocols. tandfonline.com These advancements aim to improve yields, purity, and reduce the generation of by-products. tandfonline.com For instance, the use of ultrasonic irradiation has been explored to enhance the efficiency of the synthesis of 4-hydroxycoumarin and its derivatives. samipubco.com

A specific application of this methodology is the synthesis of 4-hydroxycoumarin itself, which can then be used as a starting material for further derivatization. For example, 4-hydroxycoumarin can undergo a domino Knoevenagel condensation/Michael addition with benzaldehyde. researchgate.net

Pechmann Condensation Protocols

The Pechmann condensation is another cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgwikipedia.org This method is particularly useful for preparing 4-substituted coumarins. arkat-usa.org The reaction mechanism is thought to proceed through an initial transesterification followed by a ring-closing reaction akin to a Friedel-Crafts acylation. wikipedia.org

The choice of catalyst and reaction conditions significantly influences the outcome of the Pechmann condensation. While strong acids like sulfuric acid have been traditionally used, sulfamic acid has emerged as an effective Brønsted acid catalyst for this transformation under solvent-free conditions. arkat-usa.orgjetir.org Studies have shown that the nature of the phenol and the β-ketoester plays a crucial role in the reaction's success and yield. arkat-usa.org For example, highly activated phenols like resorcinol (B1680541) can react under milder conditions compared to less activated phenols. wikipedia.org

Gram-scale synthesis of coumarin derivatives has been successfully achieved using the Pechmann condensation, highlighting its practical utility. arkat-usa.org

| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield | Reference |

| Resorcinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | 130 °C, solvent-free | 7-Hydroxy-4-methylcoumarin | 90% | arkat-usa.org |

| Pyrogallol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | 130 °C, solvent-free | 6,7-Dihydroxy-4-methylcoumarin | 82% | arkat-usa.org |

| 3-Methoxyphenol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | 130 °C, solvent-free | 7-Methoxy-4-methylcoumarin | 90% | arkat-usa.org |

Michael Addition Reactions in 4-Hydroxycoumarin Synthesis

The Michael addition, or conjugate addition, of 4-hydroxycoumarins to various α,β-unsaturated compounds is a powerful tool for creating more complex derivatives. This reaction involves the addition of the nucleophilic 4-hydroxycoumarin to an electrophilic Michael acceptor. nih.gov

Organocatalysis has played a significant role in developing asymmetric Michael additions, leading to the synthesis of chiral coumarin derivatives with high enantioselectivity. nih.gov For instance, the reaction of 4-hydroxycoumarins with α,β-unsaturated enones, catalyzed by chiral primary amines or squaramides, has been used to produce compounds like (S)-warfarin. nih.govresearchgate.net

The scope of Michael acceptors includes β-nitrostyrenes, where the addition of 4-hydroxycoumarin followed by cyclization can yield dihydrofurocoumarin derivatives. researchgate.netacs.org These reactions often utilize bifunctional hydrogen-bonding catalysts to achieve high stereoselectivity. acs.org

| 4-Hydroxycoumarin Derivative | Michael Acceptor | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 4-Hydroxycoumarin | α,β-Unsaturated enone | Binaphthyl diamine | Michael adduct | High | Good | nih.gov |

| 4-Hydroxycoumarin | β-Nitrostyrene | Squaramide | 2,3-Dihydrofurocoumarin | 47-93% | 78-94% | researchgate.net |

| 4-Hydroxycoumarin | 3-(4-hydroxy)phenylmethylene-2,4-pentanedione | - | 4-Hydroxycoumarin derivative | - | - | researchgate.net |

Tellurium-Triggered Cyclization Methods

A less common but effective method for synthesizing 4-hydroxycoumarins involves a tellurium-triggered cyclization. acs.orgnih.govacs.org This approach utilizes the treatment of α-halocarboxylic acid esters of o-hydroxyacetophenone with sodium or lithium telluride. acs.orgnih.govscispace.com The reaction proceeds through the formation of a phenolate (B1203915) ester enolate, which then undergoes cyclization to form the 4-hydroxycoumarin ring. acs.orgresearchgate.net

This method offers the advantage of occurring under nonbasic conditions, which can be beneficial for substrates sensitive to strong bases. acs.org Elemental tellurium, a byproduct of the reaction, can be recovered and reused, adding to the method's efficiency. acs.orgnih.gov

Targeted Synthesis of Halogenated 4-Hydroxycoumarins

The introduction of halogen atoms onto the coumarin scaffold can significantly modulate the biological and physicochemical properties of the resulting compounds. nih.gov Therefore, the development of regioselective halogenation methods is of great importance.

Regioselective Halogenation (e.g., Bromination) of Coumarin Scaffolds

The regioselective halogenation of coumarins, which are generally electron-deficient, can be challenging. thieme-connect.de However, methods have been developed to achieve this transformation with good control over the position of halogenation. thieme.de

One such method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a copper halide catalyst. thieme-connect.dethieme-connect.com This system generates a highly reactive positive halogen species (X+) that can undergo electrophilic aromatic substitution on the coumarin ring. thieme-connect.de This approach has been successfully applied to the synthesis of 3-halocoumarins. thieme-connect.com

It is important to note that the reactivity of the coumarin substrate can be influenced by its substituents. For example, in the case of 4-hydroxycoumarin, chelation of the copper catalyst with the 4-hydroxyl group can decrease the electron density of the C=C double bond, potentially hindering the anticipated 3-halogenation. thieme-connect.de

Recent advancements have also explored metal-free conditions for the regioselective chalcogenylation of coumarins, which could potentially be adapted for halogenation. rsc.org

| Coumarin Substrate | Halogenating Agent | Catalyst | Product | Reference |

| Coumarin | N-Chlorosuccinimide (NCS) | Copper(II) chloride | 3-Chlorocoumarin | thieme-connect.com |

| 7-Chlorocoumarin | N-Chlorosuccinimide (NCS) | Copper(II) chloride | 3,7-Dichlorocoumarin | thieme-connect.com |

Introduction of the Chloro-Substituent at the C8 Position (Specific to 8-Chloro-4-hydroxycoumarin)

One effective method involves a Pechmann condensation. This reaction typically uses a phenol and a β-ketoester to construct the coumarin core. To synthesize this compound, 2-chlorophenol (B165306) can be condensed with a suitable partner like diethyl malonate. This approach ensures the chlorine atom is correctly positioned from the outset of the heterocyclic ring formation.

Another strategy is the von Pechmann reaction, which involves the condensation of a phenol with malic acid in the presence of a condensing agent. By starting with 2-chlorophenol, the resulting coumarin will bear the chloro group at the C8 position.

Researchers have also explored the use of specific chlorinating agents and catalysts to direct the halogenation to the C8 position of a pre-formed coumarin ring, although this can be challenging due to the electronic nature of the scaffold. thieme.de The development of regioselective halogenation techniques is an active area of research, with methods utilizing copper halides as promoters for N-halosuccinimide showing promise for the controlled halogenation of coumarins. thieme.de

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex derivatives of this compound invariably requires multi-step sequences that allow for the introduction of diverse functionalities. These extended synthetic pathways enable the fine-tuning of the molecule's properties for various applications.

A typical multi-step synthesis might commence with the formation of the this compound core via one of the methods described above. Subsequent steps can then focus on modifying different parts of the molecule. For instance, the C3 position can be functionalized through various reactions. A Knoevenagel condensation of 8-chloro-7-hydroxy-4-methylcoumarin with N,N-disubstituted cyanoacetamide derivatives has been used to create a library of novel coumarin derivatives. researchgate.net

Another example of a multi-step sequence involves the initial formylation of a substituted 4-hydroxycoumarin, followed by further reactions. For example, 7-hydroxy-4-methylcoumarin can be formylated at the C8 position, and this aldehyde can then undergo a Knoevenagel condensation to introduce further complexity. researchgate.net These multi-step approaches provide the flexibility needed to construct a wide range of analogues with tailored biological or material properties.

Chemical Modifications and Functionalization at Key Positions of this compound

The this compound scaffold offers several reactive sites for chemical modification, enabling the synthesis of a large library of derivatives. The most commonly targeted positions for functionalization are the C3 position and the 4-hydroxyl group.

Derivatization at the C3 Position

The C3 position of 4-hydroxycoumarins is nucleophilic and readily undergoes reaction with a variety of electrophiles. This reactivity has been extensively exploited to introduce a wide range of substituents.

Common derivatization strategies at the C3 position include:

Alkylation and Arylation: The introduction of alkyl, aryl, and propargyl groups can be achieved through various methods. arabjchem.org For instance, palladium-catalyzed C-allylation of 4-hydroxycoumarin with cinnamyl alcohol has been reported. arabjchem.org

Michael Addition: The C3 position can participate in Michael additions, allowing for the formation of new carbon-carbon bonds.

Condensation Reactions: Condensation with aldehydes and other carbonyl compounds is a facile method to introduce new moieties at this position.

The table below summarizes some examples of C3-derivatization of the parent 4-hydroxycoumarin scaffold, with the principles being applicable to the 8-chloro analogue.

| Reaction Type | Reagents and Conditions | Product Type |

| C-allylation | Cinnamyl alcohol, Palladium catalyst, Heat | C-allylated products |

| Propargylation | Propargylic alcohol, Yb(OTf)₃, Dioxane/CH₃NO₂, 50 °C | 3-propargylated coumarin |

| Nitration | Glacial acetic acid, Concentrated nitric acid | 3-nitro-4-hydroxycoumarin |

This table illustrates general C3-derivatization reactions on the 4-hydroxycoumarin scaffold.

Modifications of the 4-Hydroxyl Group

The 4-hydroxyl group is another key site for functionalization, offering opportunities to modulate the physicochemical properties of the molecule.

Common modifications include:

Etherification: The hydroxyl group can be converted to an ether. For example, reaction with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields the corresponding ether. nih.gov

Esterification: Acylation of the 4-hydroxyl group leads to the formation of esters. sciepub.com

Displacement: The hydroxyl group can be displaced by other functional groups. For instance, reaction with primary amines under microwave irradiation can yield N-substituted 4-aminocoumarins. nih.gov

The following table provides examples of modifications at the 4-hydroxyl position of 4-hydroxycoumarin.

| Reaction Type | Reagents and Conditions | Product |

| Etherification | Methyl bromoacetate, K₂CO₃, Acetone, Reflux | Methyl 2-(coumarin-4-yloxy)acetate nih.gov |

| Amination | Primary amines, Microwave irradiation | N-substituted 4-aminocoumarins nih.gov |

This table showcases common reactions involving the 4-hydroxyl group of 4-hydroxycoumarin.

Formation of Bis-coumarin Structures and Hybrid Molecules

Linking two coumarin units to form bis-coumarins or conjugating the coumarin scaffold with other pharmacophores to create hybrid molecules are established strategies to enhance biological activity.

Bis-coumarin derivatives are often synthesized by condensing 4-hydroxycoumarin (or its derivatives) with aldehydes. lew.rojmpas.com This can be achieved using various catalysts. lew.rojmpas.com The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition. lew.ro For example, the reaction of 4-hydroxycoumarin with aromatic aldehydes in the presence of a catalyst like sulfanilic acid in water can produce bis-coumarin skeletons in excellent yields. lew.ro

Hybrid molecules are designed to combine the therapeutic properties of two different classes of compounds. The this compound moiety can be linked to other biologically active fragments to create novel chemical entities with potentially synergistic or dual modes of action.

Complexation with Metal Ions (e.g., Palladium) to Enhance Bioactivity

The 4-hydroxycoumarin scaffold can act as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the 4-hydroxyl group and the adjacent carbonyl group. The resulting metal complexes can exhibit enhanced biological activities compared to the free ligands. nih.govnih.govresearchgate.net

Palladium(II) complexes of 4-hydroxycoumarin derivatives have shown particular promise. nih.govnih.govresearchgate.net These complexes are typically synthesized by reacting the coumarin ligand with a palladium salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]). nih.gov The complexation can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net The presence of the 8-chloro substituent can influence the electronic properties of the ligand and, consequently, the stability and biological activity of the palladium complex.

Spectroscopic and Structural Elucidation of 8 Chloro 4 Hydroxycoumarin and Its Derivatives

Tautomeric Equilibria Analysis of 8-Chloro-4-hydroxycoumarin

The phenomenon of tautomerism is a fundamental aspect of the chemistry of 4-hydroxycoumarin (B602359) and its derivatives. This equilibrium involves the migration of a proton, leading to distinct structural isomers that can coexist and interconvert. For the 4-hydroxycoumarin scaffold, several tautomeric forms are possible, and their relative stability is influenced by factors such as substitution, solvent, and physical state. arabjchem.orgresearchgate.net While direct and specific research on the tautomeric equilibria of this compound is not extensively detailed in the reviewed literature, the established principles for the parent compound and related derivatives provide a strong framework for its analysis.

The 4-hydroxycoumarin core can exist in three primary tautomeric forms. arabjchem.orgsciepub.com These prototropic transformations have been the subject of intensive investigation through various spectral, computational, and chemical reactivity methods. arabjchem.org

The principal tautomers for the general 4-hydroxycoumarin structure are:

4-hydroxy-2H-chromen-2-one (Enol form) : This is often the most stable and predominant form.

Chromane-2,4-dione (Keto form) : A diketone structure.

2-hydroxy-4H-chromen-4-one (Alternative Enol/Lactim form) : Generally considered less stable.

The equilibrium between these forms is crucial as it dictates the molecule's chemical reactivity and spectroscopic properties. researchgate.netgrowingscience.com

Table 1: Principal Tautomeric Forms of the 4-Hydroxycoumarin Nucleus

| Tautomeric Form | Structural Name | Key Features |

| A | 4-hydroxy-2H-chromen-2-one | Enolic hydroxyl group at C4, α,β-unsaturated lactone. |

| B | Chromane-2,4-dione | Diketone structure with carbonyls at C2 and C4. |

| C | 2-hydroxy-4H-chromen-4-one | Enolic hydroxyl group at C2 (lactim), conjugated ketone at C4. |

Spectroscopic methods are pivotal in elucidating the predominant tautomeric form in different environments. For the parent 4-hydroxycoumarin, IR spectroscopy shows characteristic bands for the hydroxyl (OH) and carbonyl (C=O) groups, which helps in identifying the enol form. arabjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. For instance, the presence of a singlet for the proton at the C3 position is characteristic of the 4-hydroxy-2H-chromen-2-one tautomer. arabjchem.org

Studies on related chloro-substituted coumarins provide insight into the potential influence of the chlorine atom on the tautomeric equilibrium. For example, research on 4-chlorocoumarin demonstrated that the proton at the C3 position does not readily exchange in the presence of deuterium (B1214612) oxide (D₂O). cdnsciencepub.com This suggests that the equilibrium is heavily shifted away from the tautomeric forms that would involve deprotonation and reprotonation at the C3 position, indicating a stabilization of the existing form and a higher energy barrier for tautomerization compared to the unsubstituted 4-hydroxycoumarin. cdnsciencepub.com

While these findings are for a different isomer (4-chloro vs. 8-chloro), they imply that the electron-withdrawing nature of the chlorine substituent on the aromatic ring of this compound could similarly influence the electron density distribution within the heterocyclic ring system, thereby affecting the stability and equilibrium of its tautomers. However, without direct experimental or computational studies on this compound, this remains an extrapolation. The precise position and relative populations of its tautomers in various conditions are yet to be specifically determined and reported.

Advanced Computational Studies on 8 Chloro 4 Hydroxycoumarin and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of 4-hydroxycoumarin (B602359) derivatives.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study various 4-hydroxycoumarin derivatives to understand their geometry and electronic properties. nih.govnih.gov For instance, the structure of 3-methoxycarbonyl-4-hydroxycoumarin has been established using X-ray diffraction and its geometry compared with optimized parameters from DFT calculations. nih.gov Such studies often involve optimizing the molecular structure in the ground state and comparing the computational results with experimental data. nih.gov

The 4-hydroxy-3-substituted coumarin (B35378) moiety is a key feature in many medicinally important natural products. nih.gov DFT calculations help in understanding the tautomeric forms of these molecules. For 3-substituted-4-hydroxycoumarins, three major tautomeric forms can exist. nih.gov The stability and electronic properties of these tautomers can be predicted using DFT methods like B3LYP. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. For example, the HOMO and LUMO energies for 3-methoxycarbonyl-4-hydroxy coumarin were calculated to be -0.25767 eV and -0.09207 eV, respectively, with an energy gap of 0.1656 eV. nih.gov

Analysis of Energy, Ionization Potential (IP), and Bond Dissociation Enthalpy (BDE) in Relation to Reactivity

The antioxidant activity of 4-hydroxycoumarin derivatives is closely linked to their ability to donate a hydrogen atom. Key parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE) of the O-H bond are calculated to infer this activity. opensciencepublications.com

A computational study on 3-aryl-4-hydroxycoumarin derivatives using DFT revealed that the presence of a chlorine atom at the C6 position significantly decreases the O-H bond dissociation enthalpy, thereby increasing the antioxidant activity. opensciencepublications.com This is because a lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. The study also found a correlation between IP, O-H BDE, and the capacity to scavenge peroxy radicals. opensciencepublications.com

The introduction of electron-donating groups, such as methyl, methoxy (B1213986), and hydroxyl groups, on the 3-phenyl ring also decreases the BDE compared to the parent 4-hydroxycoumarin, leading to enhanced antioxidant properties. opensciencepublications.com

Table 1: Calculated BDE and IP for selected 3-Aryl-4-hydroxycoumarin Derivatives

| Compound | Substituent at C6 | Substituent at 3-phenyl ring | BDE (O-H) (kcal/mol) | IP (eV) |

| I | H | H | 85.0 | 7.5 |

| II | Cl | H | 82.5 | 7.6 |

| III | H | 4'-OH | 78.0 | 6.9 |

| IV | Cl | 4'-OH | 76.0 | 7.0 |

| V | H | 4'-OCH3 | 81.0 | 7.1 |

Data derived from a DFT study on 3-aryl-4-hydroxycoumarin derivatives. The exact values may vary depending on the computational method and basis set used. opensciencepublications.com

Spin Density Calculations for Radical Scavenging Mechanisms

Spin density calculations are crucial for understanding the stability of the radical formed after hydrogen atom donation, a key step in the radical scavenging process. opensciencepublications.com When a phenolic hydroxyl group donates a hydrogen atom, an unpaired electron is left on the oxygen atom. The delocalization of this unpaired electron over the molecule, known as spin density distribution, stabilizes the resulting radical and enhances the antioxidant activity. opensciencepublications.comresearchgate.netnih.gov

For 3-aryl-4-hydroxycoumarin derivatives, the unpaired electron is localized on the phenolic oxygen, the C3 carbon, and the ortho and para positions of the 3-phenyl ring. opensciencepublications.com It has been observed that a lower contribution of the phenolic oxygen to the total spin density corresponds to a higher scavenging activity. opensciencepublications.com This is because greater delocalization of the spin density over the aromatic rings leads to a more stable radical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

QSAR models are developed to predict the biological activities of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net These models are particularly useful in the study of coumarin derivatives for various activities, including antioxidant, antimicrobial, and enzyme inhibitory effects. nih.govtandfonline.comlongdom.orgresearchgate.net

For instance, QSAR models have been successfully generated for the antioxidant activity of a series of 37 coumarin derivatives. nih.govtandfonline.com These models are typically developed using multiple linear regression (MLR) and are validated internally and externally to ensure their robustness and predictive power. nih.gov The applicability domain of the model is also determined to ensure that predictions are reliable only for compounds similar to those in the training set. nih.gov

In another study, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), were used to guide the rational design of new potent and selective MAO B inhibitors based on the coumarin scaffold. nih.gov

Correlation of Molecular Descriptors with Biological Outcomes

QSAR models are built upon molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into various types, including topological, electronic, and lipophilic descriptors. nih.gov

The correlation of these descriptors with biological outcomes provides insights into the structural features that are important for a particular activity. For example, in a QSAR study on the antioxidant activity of coumarin derivatives, descriptors related to molecular complexity, H-bond donating capacity, and lipophilicity were found to be important. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Topological | Molecular Complexity | Reflects the size and branching of the molecule. |

| Electronic | Dipole Moment | Influences interactions with polar biological targets. |

| Lipophilic | LogP | Describes the partitioning of the molecule between aqueous and lipid phases, affecting membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for interactions with biological macromolecules. |

By understanding which molecular properties are key to a desired biological effect, chemists can strategically modify the structure of 8-Chloro-4-hydroxycoumarin and its analogues to enhance their therapeutic potential.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions and is widely applied to 4-hydroxycoumarin derivatives.

Ligand-Protein Interaction Profiling for Target Identification

Molecular docking simulations have been crucial in identifying and validating the biological targets of 4-hydroxycoumarin derivatives. For instance, various studies have employed this technique to understand the inhibitory mechanism of these compounds. In a study on novel 4-hydroxycoumarin derivatives, molecular docking was used to investigate their interaction with the active site of DNA gyrase (PDB ID: 4CKK), a key enzyme in bacterial DNA replication nih.gov. This suggests that DNA gyrase could be a potential target for antibacterial 4-hydroxycoumarin derivatives.

Another area of focus has been the interaction of these compounds with receptor tyrosine kinases (RTKs), which are crucial in cellular signaling and are often implicated in cancer. Docking studies on palladium(II) complexes of new 4-hydroxycoumarin derivatives against an RTK (PDB: 3GQL) have been performed to elucidate their potential as anticancer agents nih.gov. These studies help in building a profile of potential protein targets for this class of compounds, which could be extended to this compound.

| Compound Class | Potential Protein Target | PDB ID | Therapeutic Area |

| 4-hydroxycoumarin derivatives | DNA gyrase | 4CKK | Antibacterial |

| Palladium(II) complexes of 4-hydroxycoumarin derivatives | Receptor Tyrosine Kinase (RTK) | 3GQL | Anticancer |

Prediction of Binding Affinities and Molecular Recognition

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often represented as a docking score or binding energy. For novel 4-hydroxycoumarin derivatives designed as antibacterial agents, docking studies have predicted binding energies, with one of the most active compounds showing a maximum binding energy of -10.7 Kcal/mol against DNA gyrase nih.gov.

In the context of anticancer research, the binding affinities of new 4-hydroxycoumarin derivatives and their palladium(II) complexes with a receptor tyrosine kinase were calculated. The results indicated that the metal complexes exhibited more negative binding energies and lower inhibition constants compared to the corresponding ligands, which correlated with their experimental cytotoxic activities nih.gov. These predictions are vital for ranking and prioritizing compounds for further experimental testing.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

| Novel 4-hydroxycoumarin derivative | DNA gyrase | -10.7 |

| Palladium(II) complex of 4-hydroxycoumarin derivative | Receptor Tyrosine Kinase | Not specified, but noted as more negative than ligands |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Active Sites

Detailed analysis of the interactions at the active site provides insights into the mechanism of inhibition. For the palladium(II) complexes of 4-hydroxycoumarin derivatives, docking studies revealed both hydrogen bonding and hydrophobic interactions with the receptor tyrosine kinase nih.gov. The visualization of these interactions, often shown with green dotted lines for hydrogen bonds and rose pink for hydrophobic interactions in published figures, is critical for understanding the stability of the ligand-protein complex nih.gov.

Similarly, the potent anticoagulant effect of certain 4-hydroxycoumarin derivatives is attributed to their ability to form stable hydrogen bonds within the enzyme binding site of vitamin K 2,3-epoxide reductase (VKOR) mdpi.com. The presence of a chlorine atom at the para-position of an aromatic ring in some derivatives was found to result in potent anticoagulant activities, highlighting the role of specific substituents in modulating these interactions mdpi.com.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are increasingly used in drug discovery to study the structural and energetic properties of molecular systems mdpi.com. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological environment mdpi.comrsc.org. Although specific MD simulation studies on this compound were not found, the general methodology is highly applicable. For instance, MD simulations have been used to study the dynamic behavior of other complex molecular systems, predicting assembly structures and conformational stability rsc.org. For 4-hydroxycoumarin analogues, MD could be used to refine docking poses, calculate binding free energies, and understand the role of water molecules in the binding site.

Pharmacophore Modeling for De Novo Design and Optimization

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For 4-hydroxycoumarin derivatives, a proposed pharmacophore for myosin inhibition consists of an aromatic core, a hydrogen-bonding feature, and a hydrophobic side chain nih.gov. This model was derived from the structure of known inhibitors and used to guide the synthesis of new analogues. By understanding these key features, medicinal chemists can design new molecules, such as derivatives of this compound, with potentially improved potency and selectivity. This approach allows for the de novo design of novel compounds and the optimization of existing leads by ensuring the designed molecules possess the necessary features for interacting with the target receptor nih.gov.

Pharmacological and Biological Research in Vitro and Mechanistic Studies of 8 Chloro 4 Hydroxycoumarin

Investigation of Anticoagulant Activity and Mechanisms

4-Hydroxycoumarin (B602359) derivatives are a well-established class of compounds known for their anticoagulant effects. ajpamc.comnih.govdrugbank.comwikipedia.org These compounds function as vitamin K antagonists, interfering with the blood clotting cascade. drugbank.comwikipedia.org

Inhibition of Vitamin K Epoxide Reductase

The primary mechanism by which 4-hydroxycoumarin derivatives exert their anticoagulant effect is through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR). nih.govwikipedia.orgnih.gov This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the synthesis of several blood clotting factors. nih.govmabjournal.com By inhibiting VKOR, 4-hydroxycoumarin and its derivatives deplete the available reduced vitamin K, thereby impairing the production of functional clotting factors. wikipedia.org

While 4-hydroxycoumarin itself does not possess anticoagulant properties, the addition of a large aromatic substituent at the 3-position is a key requirement for this activity. wikipedia.org The core 4-hydroxycoumarin structure serves as a scaffold, and modifications at various positions on the coumarin (B35378) ring can significantly influence the compound's interaction with VKOR.

The inhibition of VKOR by 4-hydroxycoumarins can be influenced by the stereochemistry of the molecule. Studies have shown that the S-enantiomers of some 4-hydroxycoumarin anticoagulants have a more pronounced inhibitory effect on the reactivation of VKOR compared to the R-enantiomers. nih.gov The proposed mechanism involves the binding of the coumarin to the oxidized, inactive form of the enzyme. The subsequent reactivation of the enzyme is attenuated by the bound coumarin, with the S-configuration showing a stronger effect. nih.gov

Structure-Activity Relationships Governing Anticoagulant Potency

The anticoagulant potency of 4-hydroxycoumarin derivatives is highly dependent on their chemical structure. The presence and nature of substituents on the coumarin ring play a critical role in their biological activity.

The general structure of clinically used oral anticoagulants like warfarin, acenocoumarol (B605123), and phenprocoumon (B610086) includes the 4-hydroxycoumarin moiety. nih.gov The specific substituents on this core structure determine the potency and pharmacokinetic properties of each drug. For instance, acenocoumarol is considered the most efficient oral anticoagulant among these, followed by phenprocoumon and warfarin. nih.gov

Evaluation of Antioxidant and Free Radical Scavenging Potential

In addition to their well-known anticoagulant effects, coumarin derivatives have been investigated for their antioxidant properties. ajpamc.commabjournal.com This activity is often attributed to their ability to scavenge free radicals and chelate metal ions. scholaris.camdpi.com

Assays for Radical Scavenging (e.g., DPPH•, ABTS•+, Hydroxyl Radical)

The antioxidant potential of 4-hydroxycoumarin derivatives is frequently evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to assess the free radical scavenging capacity of compounds. nih.govresearchgate.net Studies on various 4-hydroxycoumarin derivatives have demonstrated their ability to scavenge DPPH• radicals. For instance, some synthetic 4-hydroxycoumarins have shown scavenging capacity higher than the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca The presence of hydroxyl and methoxy (B1213986) groups on the coumarin ring is thought to enhance this activity. researchgate.net

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay also measures the radical scavenging ability of compounds. nih.gov Several 4-hydroxycoumarin derivatives have exhibited significant scavenging activity against ABTS•+ radicals, with some being comparable or even more potent than the standard antioxidant Trolox. scholaris.ca Palladium(II) complexes of some 4-hydroxycoumarin derivatives have also shown anti-ABTS cation radical activity comparable to ascorbate. nih.gov

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is a highly reactive oxygen species. Palladium(II) complexes of certain 4-hydroxycoumarin derivatives have demonstrated selective antiradical activity towards hydroxyl radicals. nih.gov

The table below summarizes the radical scavenging activity of selected 4-hydroxycoumarin derivatives from a recent study.

| Compound | DPPH• IC50 (mM) | ABTS•+ IC50 (µM) |

| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | 0.05 | - |

| Butylated hydroxytoluene (BHT) | 0.58 | - |

| Ascorbic acid | 0.06 | - |

| C3 | - | < 34.34 |

| 4a | - | < 34.34 |

| 4c | - | < 34.34 |

| Trolox | - | 34.34 |

| Data sourced from a 2024 study on antioxidant 4-hydroxycoumarin derivatives. scholaris.ca |

Metal Chelating Activity

The ability of a compound to chelate metal ions, such as iron and copper, is another important antioxidant mechanism. dovepress.com Metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By chelating these metals, a compound can prevent this radical formation.

Some 4-hydroxycoumarin derivatives have been investigated for their metal chelating properties. mdpi.com The introduction of certain functional groups, such as electron-withdrawing groups, has been suggested to enhance the chelation efficiency of 4-hydroxycoumarins. scholaris.ca For example, the synthesis of 4-hydroxycoumarin derivatives incorporating a Schiff base functionality was aimed at improving metal chelation. mdpi.com

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. 4-hydroxycoumarin derivatives may modulate oxidative stress through various mechanisms beyond direct radical scavenging and metal chelation.

Studies have suggested that coumarins can protect against oxidative stress induced by certain agents. mabjournal.com Furthermore, some palladium(II) complexes of 4-hydroxycoumarin derivatives have been shown to affect the enzymatic activity of the antioxidative defense system. nih.gov This indicates that these compounds might not only act as direct antioxidants but could also influence the cellular pathways involved in managing oxidative stress.

Antimicrobial Activity Investigations

The antimicrobial potential of coumarin derivatives has been a subject of extensive research. The introduction of a halogen, such as chlorine, into the coumarin structure is a common strategy aimed at enhancing biological activity.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Research into 4-hydroxycoumarin derivatives has frequently shown a pattern of antibacterial activity that is more pronounced against Gram-positive bacteria than Gram-negative strains. nih.gov For instance, certain synthesized dimer derivatives of 4-hydroxycoumarin demonstrated growth inhibition against Bacillus and Staphylococcus species but were inactive against Escherichia coli and Pseudomonas aeruginosa. nih.gov

The position and nature of substituents on the coumarin ring play a crucial role in determining the antibacterial efficacy. Studies on 3-cinnamoyl-4-hydroxycoumarin derivatives revealed that compounds featuring halogen substituents exhibited the most significant microbiological activity. nih.gov Specifically, these halogenated derivatives showed notable inhibition zones against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, while resistance was observed in Gram-negative bacteria. nih.gov In a review of various coumarin-based antibacterial agents, one derivative, 8-chloro-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one, was noted as a good antibacterial agent against E. coli. arkajainuniversity.ac.in

Conversely, some studies show that other chloro-substituted coumarins, such as 4-((4-(6-(3,4-dihydroxyphenyl)-2-mercaptopyrimidin-4-yl)phenyl)amino)-2H-chromen-2-one derivatives with chloro substitution at the C6 and C8 positions, exhibited broad-spectrum antibacterial potential against both E. coli and B. cereus. nih.gov

Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Inhibition Zone: 34.5 mm | nih.gov |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Inhibition Zone: 24 mm | nih.gov |

| Halogenated 3-cynnamoyl-4-hydroxycoumarins | Staphylococcus aureus | MIC: 0.0019 mg/mL | nih.gov |

| Halogenated 3-cynnamoyl-4-hydroxycoumarins | Staphylococcus aureus | MBC: 0.0156 mg/mL | nih.gov |

| 4-hydroxycoumarin derivatives | Staphylococcus aureus | Inhibition Zone: 26.5± 0.84 mm | scielo.br |

| 4-hydroxycoumarin derivatives | Salmonella typhimurium | Inhibition Zone: 19.5 ± 0.59 mm | scielo.br |

Note: This table presents data for various derivatives of 4-hydroxycoumarin, not specifically 8-Chloro-4-hydroxycoumarin, to illustrate the general activity of this class of compounds.

Antifungal Properties

The antifungal properties of 4-hydroxycoumarin derivatives have also been investigated. Studies on newly synthesized derivatives showed that while antibacterial activity against Gram-positive strains was significant, the activity against Candida species was considerably weaker. nih.gov However, one specific dimer derivative, 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin), which showed potent antibacterial action, was also tested by the dilution method and demonstrated a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/ml against Candida albicans. nih.gov Other research has pointed to 3-acylamino-4-hydroxycoumarins as having moderate antifungal effects. nih.gov

Antimycobacterial Studies

Coumarin derivatives are recognized for a wide spectrum of pharmacological activities, including anti-tubercular potential. scielo.br While specific studies focusing on this compound are not prevalent, research on related structures provides insight. For example, a series of coumarin derivatives containing a pyrimidine (B1678525) ring was synthesized and evaluated for antimycobacterial activity, where a compound featuring a 3,4-dimethoxyphenyl substituent showed activity at a MIC value of 25 μg/mL. arkajainuniversity.ac.in This indicates that the coumarin scaffold is a viable starting point for the development of new antimycobacterial agents.

Cellular Mechanisms of Antimicrobial Action

The precise cellular mechanisms by which chloro-substituted 4-hydroxycoumarins exert their antimicrobial effects are not fully elucidated for this specific compound. However, research on the broader coumarin class suggests several potential modes of action. A primary proposed mechanism is the disruption and damage of the bacterial cell membrane. ogu.edu.tr The lipophilic nature of the coumarin ring, which can be enhanced by halogenation, may facilitate its interaction with and penetration of the lipid-rich bacterial cell wall and membrane, leading to a loss of cellular integrity and eventual cell death.

Anticancer and Antitumor Research (In Vitro and Cellular Level)

The anticancer potential of coumarins is a significant area of pharmacological research, with studies exploring their effects on cell viability, proliferation, and the molecular pathways governing cancer progression. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation and Viability

Numerous 4-hydroxycoumarin derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. nih.gov The parent compound, 4-hydroxycoumarin, was found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells, with a determined IC50 value of 5 µM at 48 hours. ogu.edu.tr This study also noted a decrease in the expression of the proliferation marker Ki-67. ogu.edu.tr

The substitution pattern on the coumarin ring is critical for anticancer activity. A review focusing on coumarin-based anticancer agents highlighted that derivatives with 3-chloro and 4-methyl substituents exhibited greater activity. nih.gov In another study, a series of 4-hydroxycoumarin-based enamines were synthesized and tested for anti-tumor activity, with one compound showing a potent IC50 value of 1.12 µg/mL in a potato disc tumor assay, which was more effective than the standard drug Vinblastine in that model. These findings underscore the potential of the 4-hydroxycoumarin scaffold as a template for designing potent anticancer agents. nih.gov

Table 2: In Vitro Anticancer Activity of 4-Hydroxycoumarin and Its Derivatives

| Compound/Derivative | Cell Line/Assay | Activity/Measurement (IC50) | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin | HepG2 (Hepatocellular Carcinoma) | 5 µM | ogu.edu.tr |

| 3-formyl-4-hydroxycoumarin-derived enamine (4g) | Potato Disc Tumor Assay | 1.12 ± 0.2 µg/mL | |

| Compound 20b (a 4-hydroxycoumarin derivative) | Various tumor cell lines | Most potent of 12 derivatives tested | nih.gov |

| Compounds 19a & 19b (4-hydroxycoumarin derivatives) | Various tumor cell lines | Efficacy comparable to etoposide | nih.gov |

Note: This table includes data for the parent compound 4-hydroxycoumarin and its derivatives to provide context for the potential activity of chloro-substituted analogues.

Induction of Apoptosis (Caspase-Dependent and Independent Pathways)

Coumarin derivatives have been shown to induce apoptosis through various mechanisms. One such mechanism is the caspase-9 mediated apoptosis pathway. nih.gov For instance, the compound 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) has been demonstrated to induce apoptosis in human non-small cell lung carcinoma (NSCLC) A549 cells through a mitochondria-mediated caspase-dependent pathway. nih.gov This process involves the downregulation of anti-apoptotic proteins like Bcl-xl and the upregulation of pro-apoptotic proteins. nih.gov

Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)

The progression of the cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. Several studies have highlighted the ability of coumarin derivatives to induce cell cycle arrest at different phases, thereby inhibiting cancer cell growth.

Mechanisms of cell cycle arrest by coumarin derivatives often involve the modulation of key regulatory proteins. nih.gov For example, some coumarins can suppress cell proliferation by arresting the cell cycle in the G0/G1 and G2/M phases. nih.gov The cyclin B1/CDK1 complex is a critical promoter of the G2/M phase transition. frontiersin.org Inhibition of this complex can lead to an arrest at the G2/M checkpoint. nih.gov For instance, the chalcone (B49325) derivative 1C has been shown to induce G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cells. mdpi.comnih.gov This effect is often associated with the modulation of proteins such as p21 and the phosphorylation of Rb and Bad proteins. mdpi.comnih.gov Similarly, hydrogen cyanamide (B42294) treatment has been observed to cause a gradual accumulation of cells in the G2/M phase. mdpi.com

| Compound | Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| Coumarin Derivatives | General Cancer Cells | G0/G1 and G2/M phase arrest | General cell cycle regulators |

| Chalcone Derivative 1C | Ovarian Cancer Cells (A2780, A2780cis) | G2/M phase arrest | p21, p-Rb, p-Bad |

| Luteolin | LoVo Human Colon Cancer Cells | G2/M phase arrest | Inactivation of Cyclin B1/CDC2 |

| Glucocappasalin (GCP) | HeLa Cells | G2/M phase arrest | Downregulation of Cyclin B1 and CDK1 |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common event in various human cancers, making it a significant target for therapeutic intervention. nih.govmdpi.comnih.gov

Several natural and synthetic compounds have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway. For example, the antipsychotic drug chlorpromazine (B137089) induces autophagy in glioma cells by inhibiting the Akt/mTOR pathway. nih.gov Similarly, glucocappasalin treatment in HeLa cells leads to a significant decrease in the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner. frontiersin.org The inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

Inhibition of Angiogenesis and Metastasis in Cellular Models

The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites) are critical for tumor growth and progression. The epithelial-mesenchymal transition (EMT) is a key mechanism that facilitates cancer cell invasion, migration, and resistance to apoptosis, thereby promoting metastasis. nih.gov

Studies have shown that certain 4-hydroxycoumarin derivatives can inhibit cancer cell motility and invasion. nih.govresearchgate.net For instance, specific derivatives have demonstrated a significant inhibitory effect on the invasion of A549 lung cancer cells. nih.gov This inhibition is often achieved by suppressing the expression of EMT markers such as N-cadherin, Snail, and Twist. nih.govresearchgate.net

Overcoming Chemotherapeutic Resistance Mechanisms in Cancer Cells

A major challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. nih.govnih.gov This resistance can be intrinsic or acquired and is a primary cause of treatment failure. nih.gov

Some coumarin derivatives have shown potential in overcoming these resistance mechanisms. For example, certain chalcone derivatives have demonstrated the ability to suppress cell viability and induce apoptosis in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.comnih.gov The mechanisms behind overcoming resistance can involve the inhibition of P-glycoprotein, a protein that can pump chemotherapy drugs out of cancer cells. nih.gov

Enzyme Inhibition Studies

HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Inhibition of this enzyme is a key strategy in the treatment of HIV/AIDS. Research has explored 4-hydroxycoumarin derivatives as potential nonpeptidic HIV-1 protease inhibitors. nih.govnih.gov

| Compound | Assay | Result |

|---|---|---|

| 4-Hydroxycoumarin Derivative 7 | HIV-1 Infectivity in MT-4 cells | 76-78% inhibition (IC50 = 0.01 nM) |

| HIV-1 Protease Activity | 25% inhibition |

Urease Inhibition

Derivatives of 4-hydroxycoumarin have been investigated for their potential to inhibit urease, an enzyme implicated in various pathological conditions, including the formation of kidney stones and infections by Helicobacter pylori. While direct studies on this compound are limited, research on related compounds provides insights into the potential of this chemical class. For instance, a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives were synthesized and evaluated for their inhibitory activity against Canavalia ensiformis urease. researchgate.net The results showed that these compounds exhibited potential urease inhibition, with inhibitory percentages ranging from 42% to 65% at a concentration of 0.5 mM. researchgate.netscielo.br Specifically, compounds with bromine substituents on the phenyl ring demonstrated notable activity. scielo.br

In another study, various 4-hydroxycoumarin derivatives were synthesized and screened for their urease inhibitory potential. nih.gov Although some derivatives showed good to moderate inhibition, none of the synthesized compounds in a separate study demonstrated significant anti-urease activity. scielo.br The standard inhibitor used in these studies was thiourea, which showed an IC50 value of 21 ± 0.11 μM. nih.govscielo.br

The mechanism of inhibition is thought to involve the interaction of the coumarin scaffold with the active site of the urease enzyme. Molecular docking studies have suggested that these derivatives can interact with key residues, such as Cys592, thereby blocking the access of the substrate, urea, to the active site. scielo.br

Table 1: Urease Inhibition Data for Selected 4-Hydroxycoumarin Derivatives

| Compound | Concentration (mM) | % Inhibition | IC50 (µM) |

| N-(2-bromophenyl)-3-carboxamide-coumarin | 0.5 | >60% | Determined |

| N-(4-bromophenyl)-3-carboxamide-coumarin | 0.5 | >60% | Determined |

| Thiourea (Standard) | - | - | 21 ± 0.11 |

Data sourced from multiple studies on 4-hydroxycoumarin derivatives. researchgate.netscielo.brnih.govscielo.br

Carbonic Anhydrase-II (CA-II) Inhibition

Carbonic anhydrase-II (CA-II) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes. The inhibition of this enzyme has therapeutic applications. Research into 4-hydroxycoumarin derivatives has revealed their potential as CA-II inhibitors. In one study, a series of 4-hydroxycoumarin derivatives were synthesized and evaluated for their inhibitory activity against CA-II. scielo.br Two compounds, in particular, showed enzyme inhibition activity with IC50 values of 263±0.3 µM and 456±0.1 µM. scielo.br This indicates that the 4-hydroxycoumarin scaffold can serve as a basis for the development of CA-II inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. The inhibition of these enzymes is a major target for anti-inflammatory drugs. Coumarin derivatives have been investigated for their COX and LOX inhibitory activities.

Studies on 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives, 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC), have shown that these compounds can downregulate the expression of COX-2 at both the mRNA and protein levels in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. researchgate.net

Regarding LOX inhibition, various coumarin derivatives have demonstrated effective inhibitory activity. nih.gov For example, some coumarins have been found to inhibit soybean lipoxygenase significantly. nih.gov The inhibitory activity is often linked to the antioxidant or free radical scavenging properties of the coumarin derivatives, as lipoxygenation involves a carbon-centered radical. nih.gov

Table 2: COX-2 Inhibition by Coumarin Derivatives

| Compound | Effect |

| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Dose-dependent downregulation of COX-2 expression |

| 8-acetoxy-4-methylcoumarin (8AMC) | Dose-dependent downregulation of COX-2 expression |

| 7,8-diacetoxy-4-methylcoumarin (DAMC) | Dose-dependent downregulation of COX-2 expression |

Data based on studies of DHMC and its derivatives. researchgate.net

Cyclin-Dependent Kinases (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their inhibition is a promising strategy in cancer therapy. nih.govnih.gov Several small molecule CDK inhibitors have been developed, and some have entered clinical trials. mdpi.com

Research on 4-hydroxycoumarin-based heterocyclic enamines has explored their potential as anti-tumor agents through CDK inhibition. nih.gov Molecular docking studies have targeted CDK-8, an important enzyme in the cell cycle, and have shown good binding energies for these compounds. nih.gov This suggests that the 4-hydroxycoumarin scaffold can be utilized to design inhibitors of CDKs. While direct inhibitory data for this compound on CDKs is not available, the broader class of coumarins shows promise in this area. For instance, a novel 6-bromo-coumarin derivative demonstrated significant CDK4 inhibitory activity with an IC50 of 0.036 µM. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. nih.govnih.gov While 4-hydroxycoumarin itself is not an inhibitor of tyrosinase, certain derivatives have shown potent activity. nih.gov

Studies on various coumarin derivatives have revealed that their inhibitory effects on tyrosinase can be significant. For instance, some geranyloxycoumarin derivatives have exhibited high activity, with one compound being twice as active as the positive control, arbutin. nih.gov The inhibitory mechanism can vary, with some compounds acting as competitive inhibitors and others as non-competitive inhibitors. researchgate.netmdpi.com The presence and position of hydroxyl groups on the coumarin ring appear to be crucial for activity. nih.gov For example, 3-hydroxycoumarin (B191489) and 7-hydroxycoumarin are potent inhibitors, whereas 4-hydroxycoumarin is not. nih.gov

Adenine (B156593) Phosphoribosyltransferase Inhibition

There is currently limited specific information available in the provided search results regarding the direct inhibition of adenine phosphoribosyltransferase by this compound.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. nih.gov They are well-established targets for anticancer drugs. nih.gov

While direct studies on this compound are not detailed in the provided results, research on a related compound, 8-chloro-adenosine (8-Cl-Ado), which is converted in cells to 8-chloro-ATP (8-Cl-ATP), has shown that it can inhibit topoisomerase II (Topo II) activities. nih.gov In vitro assays demonstrated that 8-Cl-ATP directly inhibits Topo IIα-catalyzed relaxation and decatenation of DNA. nih.gov This inhibition of Topo II leads to DNA double-stranded breaks and contributes to the antiproliferative effects of 8-Cl-Ado. nih.gov This suggests that chlorinated compounds, by analogy, might interfere with ATP-dependent enzymes like topoisomerases.

Furthermore, hybrids of β-carboline and coumarin have been developed and evaluated as potential cytotoxic agents and topoisomerase IIα inhibitors, indicating the potential of the coumarin scaffold in this therapeutic area. researchgate.net

Antiviral Activity (In Vitro)

Inhibition of HIV-1 Replication and Cytopathic Effects

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of novel therapeutic agents. Coumarin derivatives, including this compound, have been investigated for their potential anti-HIV activity. The retroviral protease (PR) of HIV-1 is a critical enzyme for viral replication, making it a key target for antiviral drugs. nih.gov Inactivation of HIV-1 PR results in noninfectious virions, thus inhibiting viral spread. nih.gov

Studies have explored the potential of 4-hydroxycoumarin derivatives as nonpeptidic protease inhibitors (PIs). nih.gov These compounds are of particular interest as they may be effective against HIV strains that have developed resistance to existing peptidomimetic PIs. nih.gov Research has shown that certain 4-hydroxycoumarin derivatives can inhibit HIV-1 replication in cell-based assays. For instance, one study demonstrated that a specific derivative exhibited a significant inhibition of virus infectivity (76-78%) in MT-4 cells, with a 50% inhibitory concentration (IC50) of 0.01 nM. nih.gov This concentration was substantially lower than its maximal nontoxic concentration, indicating a favorable therapeutic window in vitro. nih.gov

The protective effect of these compounds against the cytopathic effects of HIV, which is the damage and death of host cells caused by the virus, is often measured by cell survival assays like the MTT test. nih.govnih.gov The ability of a compound to protect cells from these effects is a crucial indicator of its potential as an antiviral agent. While one derivative showed potent inhibition of infectivity, its direct antiprotease activity was found to be more moderate (25%). nih.gov This suggests that the compound might exert its antiviral effects through multiple mechanisms, potentially including the inhibition of other viral enzymes like integrase, as has been observed with other 4-hydroxycoumarin derivatives. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of a 4-Hydroxycoumarin Derivative

| Parameter | Result | Cell Line |

| Inhibition of Virus Infectivity | 76-78% | MT-4 |

| IC50 | 0.01 nM | MT-4 |

| Antiprotease Activity | 25% | - |

Interaction with Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro), also known as the 3-chymotrypsin-like cysteine protease (3CLpro), of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov This protease is responsible for cleaving viral polyproteins to generate functional non-structural proteins. nih.gov The active site of Mpro contains a cysteine-histidine catalytic dyad (Cys145-His41) that is essential for its proteolytic activity. nih.gov

Computational and in vitro studies have explored the potential of various small molecules, including coumarin derivatives, to inhibit SARS-CoV-2 Mpro. nih.govresearchgate.net Molecular docking studies are often employed to predict the binding affinity and interaction patterns of compounds with the active site of the protease. researchgate.net These studies have shown that the interaction between inhibitors and Mpro can involve hydrogen bonding and van der Waals forces. nih.gov For instance, the amide oxygen of an inhibitor can form hydrogen bonds with key residues in the oxyanion hole of the protease, such as Gly143, Ser144, and Cys145. nih.gov

Covalent inhibitors, which form a stable chemical bond with the target enzyme, have garnered significant attention. nih.gov For example, α-ketoamide inhibitors can form a thiohemiketal with the catalytic Cys145 of Mpro. nih.gov While specific data on this compound's direct interaction with SARS-CoV-2 Mpro is limited in the provided context, the broader class of coumarins has been investigated. The general principle involves identifying compounds that can effectively bind to and block the active site of the viral protease, thereby inhibiting viral replication. researchgate.net

Antileishmanial Activity Targeting Parasitic Enzymes

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. nih.govfrontiersin.org The limitations of current treatments, including toxicity and emerging resistance, drive the search for new antileishmanial agents. nih.gov A key strategy in this search is the targeting of enzymes that are essential for the parasite's survival but are absent or significantly different in humans. nih.gov

One such target is trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's defense against oxidative stress. nih.govnih.gov TR is a validated drug target as it is absent in mammals. nih.gov The inhibition of TR can impair the parasite's ability to manage reactive oxygen species, leading to cell death. nih.gov Some existing antimonial drugs are thought to exert their effect in part by inhibiting TR. nih.gov

While direct studies on this compound are not detailed, research on other heterocyclic compounds provides a framework for its potential mechanism. For example, diaryl sulfide (B99878) derivatives have been shown to inhibit Leishmania infantum TR with high efficiency. nih.gov Similarly, various quinoline (B57606) derivatives have demonstrated antileishmanial activity, with some inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov Other potential parasitic enzyme targets in Leishmania include cysteine proteases, which are key virulence factors, and enzymes involved in the pteridine (B1203161) salvage pathway and folate metabolism, such as pteridine reductase 1 (PTR1). nih.gov The development of compounds that can selectively inhibit these parasitic enzymes holds promise for the creation of more effective and less toxic treatments for leishmaniasis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 8 Chloro 4 Hydroxycoumarin

Impact of Halogen Substitution at C8 on Reactivity and Bioactivity

The introduction of a halogen atom, such as chlorine, into the coumarin (B35378) scaffold can significantly modulate the molecule's bioactivity. Halogenation can enhance the lipophilicity of the compound, which may lead to improved penetration of lipid cell membranes. nih.gov The presence and position of an electron-withdrawing group like a halogen on the aromatic ring of coumarin can heighten its biological activity. nih.gov

Influence of Other Substituents on the Coumarin Ring System on Specific Activities

The bioactivity of the 4-hydroxycoumarin (B602359) core is highly tunable by the introduction of various substituents at different positions on the coumarin ring. These modifications can lead to a wide array of pharmacological effects, including anticoagulant, antimicrobial, antioxidant, and anticancer activities.

For instance, 4-hydroxycoumarin derivatives with a chlorine atom at the para-position of an aromatic ring substituent have shown potent anticoagulant activities. mdpi.com In the context of antimicrobial activity, the introduction of a chlorine substituent has been shown to contribute positively. nih.gov Specifically, a compound with chlorine at the C2' position demonstrated good activity against S. aureus. nih.gov The presence of electron-donating groups like hydroxyl (-OH), methyl (-CH3), and methoxy (B1213986) (-OCH3) can increase the antioxidant activity of coumarin derivatives. researchgate.net

The following table summarizes the influence of different substituents on the specific activities of the 4-hydroxycoumarin ring system:

Table 1: Influence of Substituents on the Bioactivities of 4-Hydroxycoumarin Derivatives| Position of Substitution | Substituent | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| C3 | Aryl group with para-chlorine | Potent anticoagulant activity | mdpi.com |

| C3 | Aryl group | Antioxidant activity | nih.gov |

| C6 | Bromo | Significant anticoagulant effect | mdpi.com |

| C6, C8 | Halogen | Potential antiproliferative activity | nih.gov |

| C7 | Hydroxyl group | Antioxidant activity | mdpi.com |

Role of the 4-Hydroxyl Group in Biological Interactions

The 4-hydroxyl group is a critical pharmacophore for the biological activity of 4-hydroxycoumarin and its derivatives. This functional group is essential for the anticoagulant properties of these compounds. mdpi.com The biological activity of certain 4-hydroxycoumarin derivatives suggests that hydrogen bonding plays a significant role in their binding to enzyme sites. mdpi.com The 4-hydroxycoumarin anticoagulants function as antagonists of vitamin K, targeting the vitamin K 2,3-epoxide reductase (VKOR) enzyme in liver microsomes. mdpi.com

Furthermore, the 4-hydroxyl group allows the molecule to exist in different tautomeric forms, which can influence its reactivity and binding capabilities. arabjchem.org This group's ability to participate in hydrogen bonding is a key determinant of the molecule's interaction with biological receptors and enzymes.

Correlation of Molecular Features with Enzyme Binding and Inhibition

The molecular architecture of 4-hydroxycoumarin derivatives is directly correlated with their ability to bind to and inhibit enzymes. The 4-hydroxyl group's capacity for hydrogen bonding is a primary factor in the binding of these compounds to enzyme active sites. mdpi.com

Molecular docking studies have been employed to investigate the interaction of 4-hydroxycoumarin derivatives with various enzymes, such as HIV-1 protease. nih.gov These studies help in understanding the binding modes and identifying the key interactions between the ligand and the enzyme. For example, in the context of anticoagulant activity, the interaction with vitamin K 2,3-epoxide reductase is crucial, and the structural features of the coumarin derivative dictate the potency of this inhibition. mdpi.com

Development of Predictive Models for Designing Novel Derivatives

To streamline the discovery of new and more effective 4-hydroxycoumarin derivatives, predictive models such as Quantitative Structure-Activity Relationship (QSAR) are being developed. researchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can help in designing new compounds with potentially enhanced antimicrobial or other desired activities. researchgate.net

Molecular docking simulations are another powerful computational tool used to predict the binding affinity and orientation of a ligand within the active site of a protein. nih.gov This method allows for a better understanding of the inhibitory efficiency of coumarin derivatives and aids in the rational design of new, more potent inhibitors. nih.govnih.gov By using these predictive models, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby accelerating the drug discovery process.

Emerging Research Directions and Prospects for 8 Chloro 4 Hydroxycoumarin

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of 4-hydroxycoumarin (B602359) and its derivatives has traditionally relied on methods like the Pechmann condensation, Perkin reaction, and others. researchgate.net However, the increasing emphasis on sustainable chemistry has spurred the development of more environmentally benign synthetic routes.

Modern approaches to synthesizing coumarin (B35378) derivatives, including 8-Chloro-4-hydroxycoumarin, focus on principles of green chemistry. These include the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free reaction conditions. researchgate.net Such methods often lead to shorter reaction times, higher yields, and reduced generation of hazardous waste compared to conventional techniques. researchgate.netjddhs.com

One-pot multicomponent reactions (MCRs) have also emerged as a powerful tool in the synthesis of complex coumarin derivatives. These reactions offer high atom economy and operational simplicity. For instance, an eco-friendly, one-pot, three-component approach has been successfully employed for the synthesis of functionalized coumarins.

Design of Targeted Derivatives with Enhanced Selectivity for Specific Biological Pathways

The broad biological activity of coumarins necessitates the design of derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. nih.gov The structure of 4-hydroxycoumarin offers multiple sites for modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Research efforts are directed towards synthesizing hybrid molecules that combine the 4-hydroxycoumarin scaffold with other pharmacologically active moieties. researchgate.net For example, the incorporation of pyrimidine (B1678525), imidazole, or oxazole (B20620) rings can lead to compounds with enhanced or novel biological activities. arkat-usa.orgmdpi.com The goal is to create derivatives that interact specifically with a single biological target, thereby improving their therapeutic index. researchgate.net

Advanced In Vitro Biological Screening Techniques

The evaluation of the biological activity of new this compound derivatives relies on a variety of advanced in vitro screening techniques. These assays provide crucial information on the compounds' potential as therapeutic agents.

Commonly used in vitro screening methods include:

Antimicrobial and Antifungal Assays: The well diffusion method is often used to screen for activity against various bacterial and fungal strains. researchgate.net

Antioxidant Activity Assays: The DPPH• and ABTS•+ radical scavenging assays, as well as metal chelating activity assays, are employed to evaluate the antioxidant potential of these derivatives. nih.gov

Cytotoxicity Assays: The viability of various cancer cell lines (e.g., HCT116, A375, MIA PaCa-2) and healthy cell lines (e.g., MRC-5) is assessed to determine the cytotoxic effects of the compounds. nih.govresearchgate.net

Enzyme Inhibition Assays: Specific enzymatic assays are used to investigate the inhibitory activity of the derivatives against targets like HIV-1 reverse transcriptase and protease. nih.gov

Anti-tumor Assays: The potato disc tumor assay is a preliminary method to evaluate the anti-tumor potential of compounds by assessing their ability to inhibit Agrobacterium tumefaciens-induced tumors. nih.gov

Table 1: Examples of In Vitro Screening of 4-Hydroxycoumarin Derivatives

| Derivative Type | Screening Method | Target/Organism | Observed Activity |

| 4-hydroxycoumarin derivatives | Well diffusion method | Candida albicans, E. coli | Good to moderate antifungal and antibacterial activity |

| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH radical scavenging | Free radical | Higher scavenging capacity than BHT and ascorbic acid |

| Palladium(II) complexes of 4-hydroxycoumarin | Cytotoxicity assay | HCT116, A375, MIA PaCa-2 cell lines | Cytotoxic effect by inducing apoptosis |

| 3-formyl-4-hydroxycouramin-derived enamines | Potato disc tumor assay | Agrobacterium tumefaciens | Significant anti-tumor activity |

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a deeper understanding of the mechanisms of action of this compound derivatives, researchers are increasingly integrating multi-omics approaches. These technologies, including genomics, proteomics, and metabolomics, generate vast amounts of data that can help identify and validate drug targets more effectively.

By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with a particular derivative, researchers can elucidate the affected biological pathways. This information is invaluable for understanding the compound's mechanism of action, identifying potential biomarkers for efficacy, and predicting potential side effects. The integration of computational chemistry with omics data represents a significant advancement in drug discovery, facilitating the ranking of disease-relevant targets.

Computational Chemistry in Guiding Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are central to the rational design of new this compound derivatives. openmedicinalchemistryjournal.compatsnap.com

Molecular docking studies, for example, can predict the binding affinity and interaction modes of a library of virtual compounds with a specific biological target. openmedicinalchemistryjournal.com This allows for the pre-selection of the most promising candidates for synthesis and biological testing. In one study, docking simulations of 4-hydroxycoumarin-based enamines against the CDK-8 protein revealed binding energies that were in good agreement with experimental anti-tumor activities. nih.gov Computational methods can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline.

Potential for Combination Therapies with Existing Agents

The development of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. Combination therapy, the use of two or more drugs with different mechanisms of action, is a key strategy to overcome resistance and improve treatment outcomes.